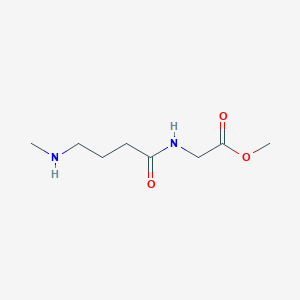
Methyl (4-(methylamino)butanoyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(methylamino)butanoyl)glycinate is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . It is a derivative of glycine, an amino acid, and is characterized by the presence of a methylamino group attached to a butanoyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(methylamino)butanoyl)glycinate typically involves the reaction of glycine derivatives with methylamine and butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques such as crystallization, filtration, and distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(methylamino)butanoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl (4-(methylamino)butanoyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a building block for peptides.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl (4-(methylamino)butanoyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in metabolic pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Methyl glycinate: A simpler derivative of glycine with similar chemical properties.
Methyl N-(4-aminobutanoyl)glycinate: A related compound with an amino group instead of a methylamino group.
Methyl N-(4-(dimethylamino)butanoyl)glycinate: A compound with a dimethylamino group, offering different reactivity and applications
Uniqueness
Methyl (4-(methylamino)butanoyl)glycinate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its methylamino group allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 2-[4-(methylamino)butanoylamino]acetate |
InChI |
InChI=1S/C8H16N2O3/c1-9-5-3-4-7(11)10-6-8(12)13-2/h9H,3-6H2,1-2H3,(H,10,11) |
InChI Key |
BLFNITPUHNNCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC(=O)NCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















